MTFSILi
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Overview
Description
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is a lithium-based reagent used in organic synthesis and catalysis. It is known for its powerful nucleophilic properties, making it a valuable tool in various chemical reactions, including hydrolysis, deprotection, and rearrangements.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is synthesized through a series of chemical reactions involving the introduction of lithium into the molecular structure. The synthesis typically involves the reaction of tetrahydrofuran with sulfonamide and isopropyl groups, followed by the addition of lithium. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium involves large-scale reactors and precise control of reaction parameters. The process ensures high purity and yield of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium undergoes several types of chemical reactions, including:
Hydrolysis: Acts as a nucleophile, attacking the substrate and forming a covalent bond, which is then broken by the addition of a base such as sodium hydroxide.
Deprotection: Acts as a base, removing a protecting group from the substrate.
Rearrangement: Acts as a catalyst, facilitating the rearrangement of the substrate.
Common Reagents and Conditions
Common reagents used in reactions with methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium include bases like sodium hydroxide and solvents such as tetrahydrofuran. The reactions often require controlled temperatures and inert atmospheres to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium depend on the specific reaction type. For example, hydrolysis reactions typically yield alcohols or carboxylic acids, while deprotection reactions yield the deprotected substrate.
Scientific Research Applications
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is used in a variety of scientific research applications, including:
Organic Synthesis: Used to catalyze the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceuticals and fine chemicals.
Peptide Synthesis: Used in the synthesis of peptides and peptidomimetics.
Battery Research: Utilized in the development of lithium-ion batteries due to its conductive properties.
Mechanism of Action
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium acts as a powerful nucleophilic reagent in various chemical reactions. In hydrolysis reactions, it attacks the substrate, forming a covalent bond that is subsequently broken by the addition of a base. In deprotection reactions, it removes protecting groups from substrates. In rearrangement reactions, it facilitates the rearrangement of the substrate.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Known for its high solubility in common solvents and used in lithium-ion batteries.
Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI): Similar to LiTFSI but used in sodium-ion batteries.
Methyl-tetrahydrofuran-sulfonamide-sodium (MTFSINa): A sodium-based analogue of methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium.
Uniqueness
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is unique due to its specific combination of nucleophilic properties and lithium content, making it particularly effective in catalyzing a wide range of chemical reactions. Its versatility in organic synthesis and its role in battery research further distinguish it from similar compounds .
Properties
IUPAC Name |
lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHBCAWFMJEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3LiNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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